

Application Note: Culturing 3D Human Trabecular Meshwork Models for Trabodenoson Studies

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Compound of Interest		
Compound Name:	Trabodenoson	
Cat. No.:	B1682450	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

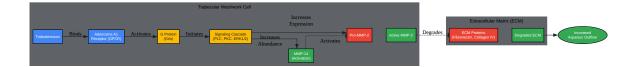
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive loss of retinal ganglion cells.[1] A primary risk factor for glaucoma is elevated intraocular pressure (IOP), which often results from increased resistance to aqueous humor outflow through the trabecular meshwork (TM), the eye's primary drainage system.[2][3][4] Traditional two-dimensional (2D) cell culture models often fail to replicate the complex in vivo microenvironment of the TM.[2] Three-dimensional (3D) culture models, such as spheroids or scaffold-based cultures, offer a more physiologically relevant system to study TM cell behavior, extracellular matrix (ECM) dynamics, and the effects of therapeutic agents.[2][5][6]

Trabodenoson is a first-in-class, highly selective adenosine A1 receptor agonist designed to lower IOP by targeting the conventional outflow pathway.[1][7][8] It enhances the eye's natural pressure-regulating mechanism by remodeling the ECM of the trabecular meshwork, thereby increasing aqueous humor outflow.[7][9] This application note provides detailed protocols for establishing 3D human trabecular meshwork (hTM) spheroid models and using them to study the cellular and molecular effects of **Trabodenoson**.

Trabodenoson's Mechanism of Action



Trabodenoson selectively binds to and activates the adenosine A1 receptor, a G-protein coupled receptor expressed in TM cells.[1][9] This activation initiates a signaling cascade that leads to the upregulation and activation of matrix metalloproteinases (MMPs), such as MMP-2. [1][9][10] These enzymes are crucial for the turnover and remodeling of the ECM.[4] By degrading ECM components like fibronectin and collagen IV, which contribute to outflow resistance, **Trabodenoson** helps restore the normal outflow facility of the trabecular meshwork, leading to a reduction in IOP.[1][9]



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Caption: **Trabodenoson** signaling pathway in human trabecular meshwork cells.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary hTM Cells

Methodological & Application





This protocol describes the isolation of hTM cells from non-transplantable human donor corneoscleral rims, based on established consensus recommendations.[11][12][13]

Materials:

- Human donor corneoscleral rims (obtained from an eye bank within 48-72 hours of death).
 [12][13]
- Sterile dissecting microscope.
- · Fine-tooth forceps and razor blades.
- Phosphate-Buffered Saline (PBS).
- Trabecular Meshwork Cell Medium (TMCM): Low-glucose DMEM, 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.[11][12]
- 6-well culture plates.
- Collagenase (optional, for enzymatic digestion).[12]

Procedure:

- Under a dissecting microscope, place the anterior segment in a sterile petri dish.
- Gently remove remnants of the iris and ciliary body to expose the trabecular meshwork at the iridocorneal angle.[11]
- Dissect the anterior segment into several wedges.
- Carefully dissect strips of the TM tissue (2-5 mm in length).[12]
- Place the dissected TM tissue strips into a single well of a 6-well plate.[12]
- Carefully add 2 mL of TMCM to the well, minimizing tissue disturbance.
- Incubate at 37°C in a humidified atmosphere with 5% CO2.
- hTM cells will migrate from the explants. Change the medium every 2-3 days.



 Once cells reach 75-80% confluency, sub-culture them using standard trypsinization methods. Cells from passages 3-6 are typically used for experiments.

Protocol 2: Formation of 3D hTM Spheroid Models

This protocol details the generation of scaffold-free 3D spheroids using the hanging-drop method.[14]

Materials:

- Confluent primary hTM cells (Passage 3-6).
- TMCM.
- Trypsin-EDTA.
- 96-well plate or specialized hanging-drop plates.
- PBS.

Procedure:

- Harvest hTM cells from a T75 flask at 85-90% confluency.
- Create a single-cell suspension and perform a cell count.
- Centrifuge the cell suspension for 5 minutes at 1000 rpm and resuspend the pellet in fresh TMCM to a final concentration of 2.5 x 10^5 cells/mL.
- Carefully pipette 20 μL drops of the cell suspension onto the inside of a petri dish lid. This
 volume will form a single spheroid.
- Add sterile PBS to the bottom of the petri dish to maintain humidity.
- Invert the lid and place it on the dish. Incubate at 37°C and 5% CO2.
- Spheroids will form within 24-72 hours. They can be harvested by gently washing them from the lid into a collection tube.



 Alternatively, use ultra-low attachment 96-well plates and seed 5,000-10,000 cells per well in 100 μL of TMCM. Centrifuge the plate briefly to facilitate cell aggregation at the bottom of the well.

Protocol 3: Trabodenoson Treatment of 3D hTM Models

Materials:

- 3D hTM spheroids.
- Trabodenoson stock solution (dissolved in a suitable vehicle, e.g., DMSO).
- TMCM (serum-free or low-serum medium for treatment phase).
- Vehicle control (e.g., DMSO).

Procedure:

- Transfer individual spheroids to wells of a low-attachment 96-well plate.
- Replace the growth medium with low-serum (e.g., 1% FBS) TMCM for 24 hours to starve the cells.
- Prepare working solutions of **Trabodenoson** in low-serum TMCM at desired concentrations (e.g., 10 nM, 100 nM, 1 μM). Prepare a vehicle-only control.
- Remove the starvation medium and add 200 µL of the Trabodenoson or vehicle control solutions to the appropriate wells.
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- After incubation, harvest the spheroids for downstream analysis.

Protocol 4: Analysis of 3D hTM Models

- A. Gene Expression Analysis (RT-qPCR):
- Harvest spheroids (~10-20 per condition) and wash with PBS.



- Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative PCR using primers for target genes (e.g., MMP2, MMP14, COL4A1, FN1, ACTA2) and a housekeeping gene (e.g., GAPDH).
- Analyze relative gene expression using the ΔΔCt method.
- B. Protein Expression Analysis (Western Blot):
- Harvest spheroids (~30-50 per condition) and lyse in RIPA buffer with protease inhibitors.
- Determine protein concentration using a BCA assay.
- Separate 20-30 μg of protein per lane on an SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
- Probe with primary antibodies against MMP-2, MMP-14, Collagen IV, Fibronectin, and a loading control (e.g., β-actin).
- Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.[15]
- C. ECM Remodeling (Gelatin Zymography for MMP-2 Activity):
- Collect the conditioned media from the treated spheroids.
- Concentrate the media using centrifugal filter units.
- Run the concentrated media on a non-reducing SDS-PAGE gel containing gelatin.
- After electrophoresis, incubate the gel in a developing buffer to allow for gelatin degradation by MMPs.
- Stain the gel with Coomassie Blue. Areas of MMP activity will appear as clear bands against a blue background.



- · Quantify band intensity using densitometry.
- D. Outflow Facility and Contractility Assays:
- Outflow Facility: Direct measurement of outflow facility is complex in spheroid models. This
 parameter is typically measured in perfused anterior segments of animal or human donor
 eyes.[16][17] However, changes in ECM protein expression and organization in 3D models
 serve as a surrogate indicator of potential effects on outflow resistance.[1]
- Cell Contractility: The contractile properties of TM cells can be assessed using methods like
 collagen gel contraction assays.[15][18] Spheroids can be embedded in a collagen matrix,
 and the change in the matrix diameter over time after treatment with **Trabodenoson** can be
 measured. A decrease in contractility is expected to correlate with increased outflow facility.

Data Presentation

The following tables summarize expected quantitative outcomes from **Trabodenoson** studies based on published literature.[1]

Table 1: Effect of Trabodenoson on Outflow Facility and IOP in Mice

Parameter	Treatment Group	Duration	Percent Change vs. Vehicle	Significance (p-value)
Outflow Facility	Trabodenoson	2 Days	+30%	< 0.05
Trabodenoson	7 Days	+15%	0.07	
IOP	3% Trabodenoson	7 Days	Significant Lowering	< 0.05

Data adapted from a study on young and aged mice.[1]

Table 2: Effect of **Trabodenoson** on ECM-Related Proteins in 3D-hTM Models



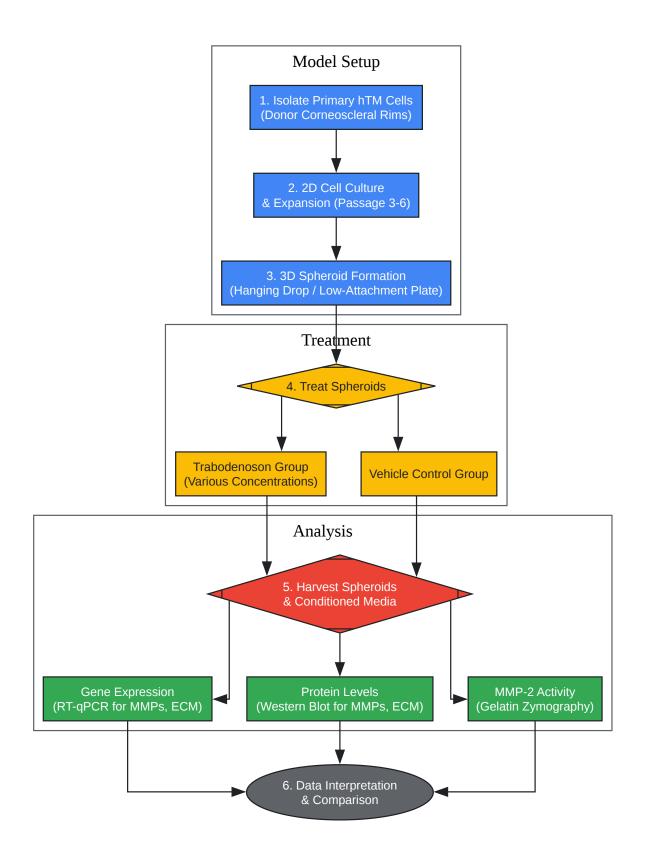
Analyte	Measurement	Percent Change vs. Vehicle	Significance (p- value)
MMP-2 Activity	Gelatin Zymography	Increased	Significant
MMP-14 Abundance	Western Blot	Increased	Significant
Fibronectin Expression	Western Blot / qPCR	Decreased	Significant
Collagen IV Expression	Western Blot / qPCR	Decreased	Significant

Data adapted from parallel experiments in 3D-HTM constructs.[1]

Experimental Workflow Visualization

The entire experimental process, from cell isolation to data analysis, is outlined below.





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Caption: Workflow for studying **Trabodenoson** using 3D hTM spheroid models.



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